(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base, specifically a 6-chloropurine, attached to a modified tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloropurine and a suitably protected tetrahydrofuran derivative.
Glycosylation Reaction: The key step involves the glycosylation of 6-chloropurine with a protected tetrahydrofuran derivative under acidic or basic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalyst Selection: Using catalysts to enhance the glycosylation reaction.
Reaction Optimization: Fine-tuning temperature, solvent, and reaction time.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The chloropurine moiety can be reduced to form a purine derivative.
Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a purine derivative.
Substitution: Formation of substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and substitution reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA or RNA.
Enzyme Inhibition: Studied for its ability to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Anticancer Therapy: Explored for its potential to inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Antiviral Drugs: Potential use in the development of drugs against viruses such as HIV and hepatitis.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Employed in the synthesis of modified nucleotides for research and diagnostic purposes.
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids, leading to chain termination or mutations. It targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Ganciclovir: Similar in structure and used for treating cytomegalovirus infections.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in the tetrahydrofuran ring enhances its stability and bioavailability.
Chloropurine Moiety: The 6-chloropurine base provides unique reactivity and potential for further chemical modifications.
This compound’s unique structural features and versatile reactivity make it a valuable tool in scientific research and pharmaceutical development.
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5+,7-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXISARTQIJHHE-GQTRHBFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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